Ethyl 2-methyl-4-(trifluoromethyl)nicotinate
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Overview
Description
- The compound features an ethyl ester group, a trifluoromethyl group, and a methyl group attached to the pyridine ring.
- Its systematic name is ethyl 2-(trifluoromethyl)pyridine-4-carboxylate .
- It is used in various scientific applications due to its unique structural features.
Ethyl 2-methyl-4-(trifluoromethyl)nicotinate: is a chemical compound with the molecular formula CHFNO. It belongs to the class of nicotinic acid derivatives.
Preparation Methods
Synthetic Routes: Ethyl 2-methyl-4-(trifluoromethyl)nicotinate can be synthesized through various methods, including esterification or amidation reactions involving the corresponding acid or amine precursors.
Reaction Conditions: Specific conditions depend on the chosen synthetic route, but typically involve refluxing the reactants in suitable solvents with appropriate catalysts.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Alkaline hydrolysis, nucleophiles (e.g., Grignard reagents), and reducing agents (e.g., lithium aluminum hydride).
Major Products: The primary products are the corresponding acid, substituted derivatives, and reduced forms.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique fluorinated and heterocyclic structure.
Biology: Investigated for potential bioactivity, such as antimicrobial or anti-inflammatory properties.
Medicine: Research into its pharmacological effects and potential drug development.
Industry: Limited industrial applications, but its synthetic versatility makes it valuable.
Mechanism of Action
- The exact mechanism remains an area of ongoing research.
- Potential molecular targets and pathways are yet to be fully elucidated.
Comparison with Similar Compounds
Similar Compounds:
Properties
CAS No. |
1196153-66-8 |
---|---|
Molecular Formula |
C10H10F3NO2 |
Molecular Weight |
233.19 g/mol |
IUPAC Name |
ethyl 2-methyl-4-(trifluoromethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10F3NO2/c1-3-16-9(15)8-6(2)14-5-4-7(8)10(11,12)13/h4-5H,3H2,1-2H3 |
InChI Key |
MRBCRGKSGMPXEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C=CN=C1C)C(F)(F)F |
Origin of Product |
United States |
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